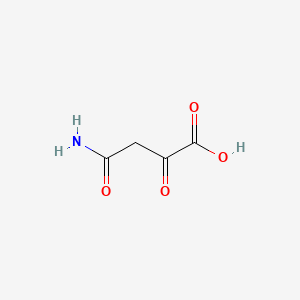

2-Oxosuccinamic acid

Cat. No. B1221861

Key on ui cas rn:

33239-40-6

M. Wt: 131.09 g/mol

InChI Key: ONGPAWNLFDCRJE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09290442B2

Procedure details

The 4-amino-2,4-dioxobutanoic acid was synthesized using the diethyl-2-cyano-3-hydroxy-butenedioate prepared as described above. A 5-liter Morton flask was equipped with an air condenser. Diethyl-2-cyano3-hydroxy-butenedioate (214.2.grams, 1.00 mole, 1.0 equivalent) was dissolved in aqueous sodium hydroxide (1.0 M, 1000 milliliters, 4.0 equivalents) at room temperature in the flask while stirring the contents of the flask. After about one minute, a heating mantle was placed underneath the flask. Using the heating mantle, the flask was heated sufficiently for reflux while the reaction mixture was stirred. After about 4½ hours at reflux, the heat was removed and the reaction mixture was allowed to cool to room temperature and was stirred overnight at room temperature. The reaction solution was placed into an ice-water bath and acidified using 6M HCl until the pH of was equal to about 1. Solids formed after about 5 minutes. The solids were filtered. The colorless solids (27 grams) were analyzed by NMR and were found to include carbonate (13C-NMR δ=162 ppm). The bulk of the water was evaporated using a rotary evaporator at about 40° C. The solids were stirred in acetone (1000 milliliters) and then filtered. The acetone was then removed under a vacuum using a rotary evaporator followed by a vacuum pump to yield the 4-amino-2,4-dioxobutanoic acid in 56% yield (74 grams) as a light yellow solid that was used without further purification.

Name

diethyl-2-cyano-3-hydroxy-butenedioate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Diethyl-2-cyano3-hydroxy-butenedioate

Quantity

1 mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(OC(=O)[C:5]([C:13]#[N:14])=[C:6]([OH:12])[C:7]([O:9]CC)=[O:8])C.[OH-:16].[Na+]>>[NH2:14][C:13](=[O:16])[CH2:5][C:6](=[O:12])[C:7]([OH:9])=[O:8] |f:1.2|

|

Inputs

Step One

|

Name

|

diethyl-2-cyano-3-hydroxy-butenedioate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(=C(C(=O)OCC)O)C#N)=O

|

Step Two

|

Name

|

Diethyl-2-cyano3-hydroxy-butenedioate

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(=C(C(=O)OCC)O)C#N)=O

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring the contents of the flask

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 4-amino-2,4-dioxobutanoic acid was synthesized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5-liter Morton flask was equipped with an air condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the flask was heated sufficiently

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for reflux while the reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After about 4½ hours at reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heat was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction solution was placed into an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solids formed after about 5 minutes

|

|

Duration

|

5 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bulk of the water was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator at about 40° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solids were stirred in acetone (1000 milliliters)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acetone was then removed under a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

1 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC(C(=O)O)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |